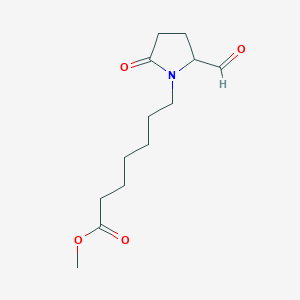
Methyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of gamma-butyrolactone with ammonia or primary amines to form pyrrolidine-2-one derivatives . The specific conditions for synthesizing this compound may involve the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The formyl and oxo groups may also play a role in binding to active sites of enzymes, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Pyrrolizines: Compounds with fused pyrrolidine rings.
Uniqueness
Methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to its specific functional groups and the length of its carbon chain, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives .
Eigenschaften
CAS-Nummer |
60289-35-2 |
|---|---|
Molekularformel |
C13H21NO4 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
methyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C13H21NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
COYUAWIJCNCEKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCN1C(CCC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
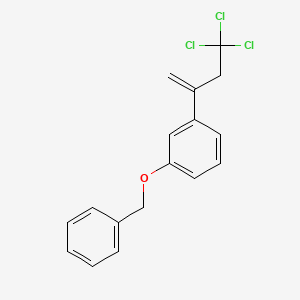
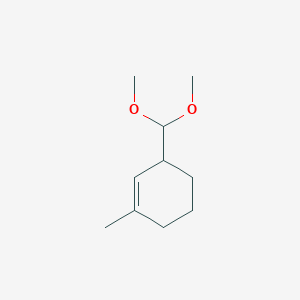
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
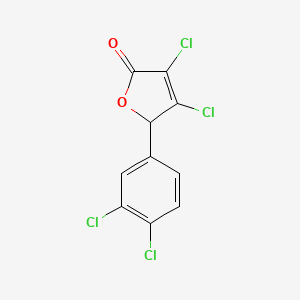
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
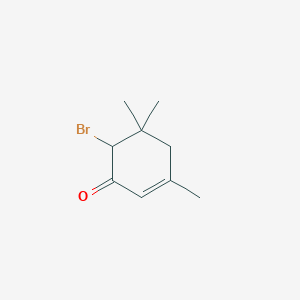
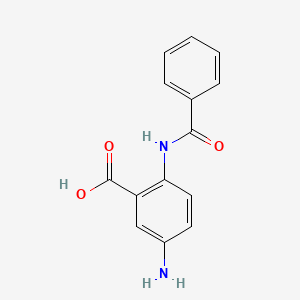
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)

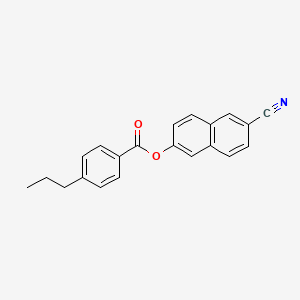
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
